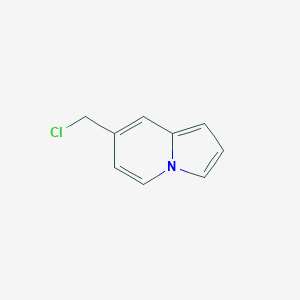
7-(Chloromethyl)indolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Chloromethyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkylpyridines with appropriate reagents. For instance, the reaction of 2-alkylpyridines with chloromethylating agents under specific conditions can yield this compound . Another method involves the use of transition-metal-catalyzed reactions, which offer high selectivity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 7-(Chloromethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives with potential biological activities .
科学的研究の応用
7-(Chloromethyl)indolizine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Chloromethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its structural features .
類似化合物との比較
Indole: A structurally related compound with significant biological activities.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications.
Isoindole: Shares structural similarities with indolizine and exhibits unique properties.
Uniqueness of 7-(Chloromethyl)indolizine: The presence of the chloromethyl group at the 7th position of the indolizine ring distinguishes it from other similar compounds.
特性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
7-(chloromethyl)indolizine |
InChI |
InChI=1S/C9H8ClN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2 |
InChIキー |
LGLNGEPHGGTUHE-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=CC(=CC2=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
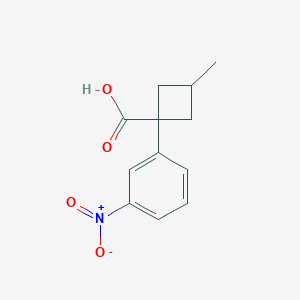
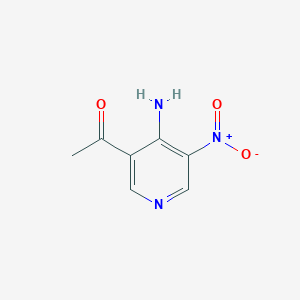




![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)
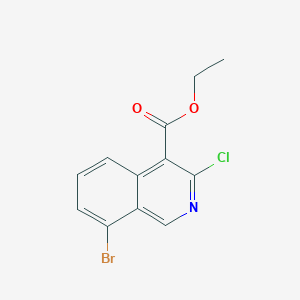
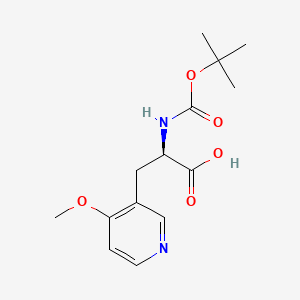

![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)

